Donepezil was developed in the 1990s and is commercially available under various brand names, including Aricept. It is classified as a piperidine derivative, specifically a 1-benzylpiperidine compound. The chemical structure can be represented as follows:
The synthesis of Donepezil involves several key steps, primarily centered around aldol condensation reactions between indanone derivatives and piperidine moieties. Notable synthetic routes include:
For instance, one synthetic route describes starting with 5,6-dimethoxy-1-indanone and reacting it with 1-benzyl-4-formylpiperidine under basic conditions to yield Donepezil hydrochloride .
Donepezil's molecular structure features a complex arrangement that includes:
The structural representation can be summarized as follows:
Donepezil undergoes several chemical reactions during its synthesis and metabolism:
The synthesis often employs various reagents including strong bases, metal catalysts, and solvents like ethanol or THF to optimize yields and purity .
Donepezil acts primarily by inhibiting acetylcholinesterase, which breaks down acetylcholine in synaptic clefts. By preventing this breakdown, Donepezil increases the concentration of acetylcholine available for receptor binding, thus enhancing cholinergic neurotransmission.
The mechanism can be summarized as follows:
Relevant data regarding its solubility indicates that Donepezil has limited solubility in water but is more soluble in organic solvents, which is important for formulation purposes .
Donepezil is primarily used for treating Alzheimer's disease but has also been investigated for potential applications in other neurodegenerative disorders due to its cholinergic properties. Research has explored its efficacy in enhancing cognitive function beyond Alzheimer's, including conditions like vascular dementia and Lewy body dementia.
Additionally, ongoing studies aim to develop new analogs of Donepezil that may offer improved efficacy or reduced side effects compared to the original compound .
Donepezil ((±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride) is a piperidine-derived, centrally acting acetylcholinesterase (AChE) inhibitor. It binds reversibly and noncompetitively to AChE, preventing acetylcholine (ACh) hydrolysis at synaptic clefts. Unlike first-generation inhibitors like tacrine, donepezil exhibits 1,250-fold greater selectivity for AChE over butyrylcholinesterase (BuChE), minimizing peripheral side effects [1] [7]. Its linear pharmacokinetics allow consistent inhibition, with peak plasma concentrations reached within 3–4 hours post-administration and a prolonged half-life (~70 hours in adults, up to 100 hours in elderly patients), enabling once-daily dosing [1].
In vitro studies confirm donepezil’s specificity for neuronal AChE (IC₅₀ = 33 nmol/L), significantly outperforming rivastigmine (IC₅₀ = 42,000 nmol/L) and galantamine (IC₅₀ = 3,900 nmol/L) in brain tissue targeting [7]. This inhibition elevates synaptic ACh concentrations by 1.5–2-fold, directly correlating with improved cognitive function in Alzheimer’s disease (AD) models. A study in hairless rats demonstrated a plasma concentration-dependent AChE inhibition, with maximal suppression of 31.5 ± 5.7% at peak donepezil levels [2].
Table 1: Selectivity Profile of Common AChE Inhibitors
Compound | AChE IC₅₀ (nmol/L) | BuChE IC₅₀ (nmol/L) | Selectivity Ratio (BuChE/AChE) |
---|---|---|---|
Donepezil | 33 | 988 | 30 |
Rivastigmine | 42,000 | 54,000 | 1.3 |
Galantamine | 3,900 | 18,600 | 4.8 |
Tacrine | 125 | 7.2 | 0.06 |
Beyond cholinergic enhancement, donepezil modulates glutamatergic pathways and neurotrophic signaling. It indirectly influences N-methyl-d-aspartate (NMDA) receptors by enhancing ACh-mediated presynaptic inhibition of glutamate release, reducing excitotoxicity [7]. Additionally, donepezil upregulates nicotinic acetylcholine receptors (nAChRs), particularly α7 and α4β2 subtypes, which activate phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways. This cascade promotes neuronal survival via Bcl-2 upregulation and Bax suppression [7] [8].
Donepezil also shifts amyloid precursor protein (APP) processing toward non-amyloidogenic pathways. By enhancing protein kinase C (PKC) activity, it increases α-secretase-derived soluble APPα (sAPPα) production—a neurotrophic factor—while decreasing β-secretase-mediated amyloid-β (Aβ) generation [7] [9]. In vitro evidence shows donepezil upregulates ADAM10 (a disintegrin and metalloproteinase domain-containing protein 10), the primary α-secretase candidate, independent of muscarinic receptor activation [7].
Neuroinflammation exacerbates neurodegeneration through chronic microglial and astrocytic activation. Donepezil suppresses pro-inflammatory responses by inhibiting nuclear factor kappa B (NF-κB) translocation. In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), donepezil (100 µM) reduced interleukin-1β (IL-1β) expression by 45 ± 8% and cyclooxygenase-2 (COX-2) by 60 ± 10% by blocking IκBα degradation, thereby sequestering NF-κB in the cytoplasm [5]. This effect extends in vivo, where donepezil-treated tauopathy mice (P301S mutation) showed 30–40% reductions in cortical IL-1β, tumor necrosis factor-alpha (TNF-α), and glial fibrillary acidic protein (GFAP) levels [9].
The cholinergic anti-inflammatory pathway is augmented by donepezil’s ACh-sparing effects. Vagus nerve stimulation activates α7 nAChRs on microglia, inhibiting NLRP3 inflammasome assembly. In AD models, donepezil reduced microglial activation around Aβ plaques by 50%, correlating with attenuated tau hyperphosphorylation and neuronal loss [1] [9].
Table 2: Effects of Donepezil on Key Inflammatory Mediators
Experimental Model | Inflammatory Marker | Reduction by Donepezil | Proposed Mechanism |
---|---|---|---|
LPS-stimulated macrophages | IL-1β | 45 ± 8% | NF-κB translocation blockade |
LPS-stimulated macrophages | COX-2 | 60 ± 10% | NF-κB translocation blockade |
P301S tauopathy mice | Cortical TNF-α | 35 ± 6% | Microglial deactivation via α7 nAChR |
P301S tauopathy mice | GFAP (astrocyte marker) | 40 ± 7% | JNK/c-Jun pathway suppression |
Synaptic plasticity underpins learning and memory, governed by long-term potentiation (LTP) and theta oscillations (4–8 Hz). Donepezil enhances LTP induction in hippocampal dentate gyrus (DG) synapses. In streptozotocin (STZ)-induced AD rats, chronic donepezil administration (1 mg/kg/day) restored LTP magnitude to 130 ± 15% of baseline, compared to 80 ± 10% in untreated AD controls [6]. This coincided with reduced oxidative stress (malondialdehyde decreased by 50%) and increased brain-derived neurotrophic factor (BDNF) expression [6].
Theta rhythm amplitude, critical for memory encoding, is amplified by donepezil via muscarinic M1 receptor activation. In freely moving rats, donepezil (1 mg/kg s.c.) increased frontal cortical gamma power (30–80 Hz) by 2.5-fold, a biomarker of heightened cortical excitability. Coadministration with the 5-HT₆ receptor antagonist idalopirdine synergistically augmented gamma oscillations without altering sleep architecture, suggesting enhanced network synchrony [10]. In anesthetized rats, donepezil (0.3 mg/kg i.v.) elevated gamma power during nucleus pontis oralis stimulation, an effect potentiated by idalopirdine [10]. These findings indicate donepezil’s ability to modulate oscillatory dynamics, facilitating synaptic integration in cognitive circuits.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7